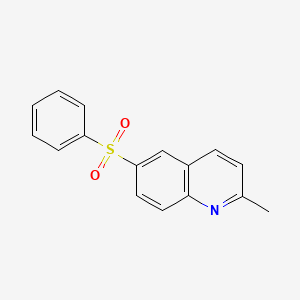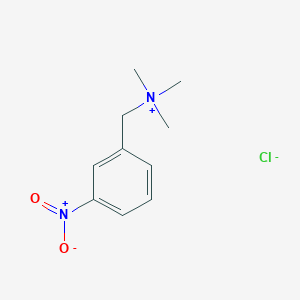
Trimethyl(M-nitrobenzyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(M-nitrobenzyl)ammonium chloride is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a trimethylammonium group attached to a benzyl ring substituted with a nitro group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(M-nitrobenzyl)ammonium chloride typically involves the quaternization of M-nitrobenzyl chloride with trimethylamine. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is maintained at an optimal temperature to maximize yield. The product is then purified through crystallization or distillation.
化学反応の分析
Types of Reactions
Trimethyl(M-nitrobenzyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, leading to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
Reduction: M-aminobenzyl trimethylammonium chloride.
Substitution: Benzyl alcohol derivatives.
科学的研究の応用
Trimethyl(M-nitrobenzyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Trimethyl(M-nitrobenzyl)ammonium chloride involves its interaction with negatively charged molecules due to its quaternary ammonium group. This interaction can disrupt cell membranes, leading to cell lysis. In drug delivery systems, it facilitates the transport of therapeutic agents across cell membranes by forming complexes with the drugs.
類似化合物との比較
Similar Compounds
Cetyl Trimethyl Ammonium Bromide (CTAB): Another quaternary ammonium compound used as a surfactant and antimicrobial agent.
Benzalkonium Chloride: Widely used as a disinfectant and preservative.
Uniqueness
Trimethyl(M-nitrobenzyl)ammonium chloride is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. This makes it distinct from other quaternary ammonium compounds that lack such functional groups.
特性
CAS番号 |
5411-74-5 |
|---|---|
分子式 |
C10H15ClN2O2 |
分子量 |
230.69 g/mol |
IUPAC名 |
trimethyl-[(3-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C10H15N2O2.ClH/c1-12(2,3)8-9-5-4-6-10(7-9)11(13)14;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
PUGVGJFXSXRJQA-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC1=CC(=CC=C1)[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


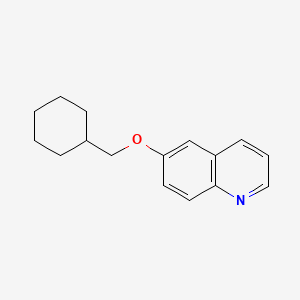

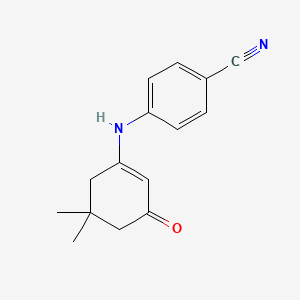
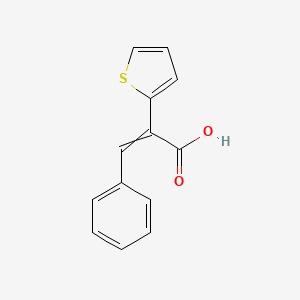
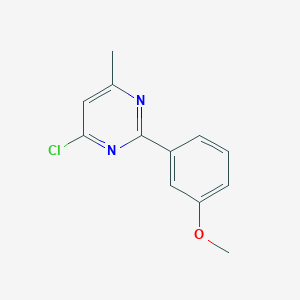
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B14124615.png)
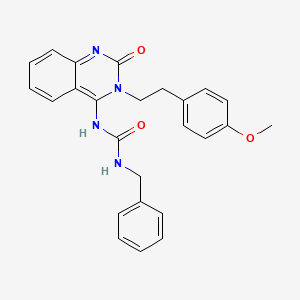
![3-Methyl-N-[2-(methylthio)phenyl]-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14124623.png)
![(2E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(2,4-dimethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14124633.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124639.png)

![2-[(3-Phenylimidazo[1,2-a]pyrazin-8-yl)amino]ethan-1-ol](/img/structure/B14124653.png)
